![molecular formula C22H20F2N2O4S B2804109 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

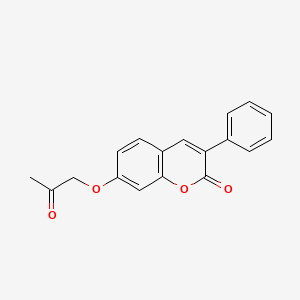

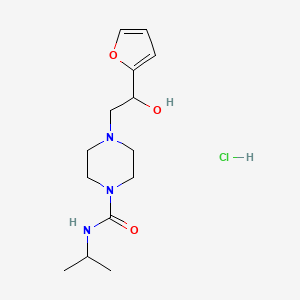

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C22H20F2N2O4S and its molecular weight is 446.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Selectivity and Synthesis

Research has shown the introduction of fluorine atoms into certain compounds can significantly alter their herbicidal properties. For instance, the modification of bentranil analogues through selective fluorine substitution has led to compounds with improved broad-leaf activity and selectivity for crops like rice, cereals, and maize. Such modifications are crucial for developing more effective and selective herbicides, highlighting the role of fluorine in enhancing agricultural chemical applications (Hamprecht, Würzer, & Witschel, 2004).

Neuroimaging in Alzheimer's Disease

Fluorine-substituted compounds have also been utilized in neuroimaging to study brain conditions such as Alzheimer's disease. For example, a specific fluorine-labeled compound has been used in positron emission tomography (PET) to quantify serotonin 1A receptor densities in the brains of Alzheimer's patients. This application demonstrates the compound's utility in medical diagnostics and its potential for understanding neurodegenerative diseases (Kepe et al., 2006).

Antimicrobial and Pharmacological Screening

Another study focused on the synthesis of fluoro-substituted benzothiazoles, exploring their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research underlines the chemical's versatility and its potential in developing new therapeutic agents with diverse pharmacological properties (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Catalyst-Free Synthesis

The compound's framework has been involved in catalyst- and solvent-free synthesis, offering a greener approach to chemical synthesis. This method highlights the efficiency and environmental benefits of using such chemical structures in organic synthesis, providing insights into sustainable chemical processes (Moreno-Fuquen et al., 2019).

Mechanism of Action

Target of Action

NFAT Inhibitor-2 is a potent inhibitor of the calcineurin-NFAT signaling pathway . The primary target of this compound is the nuclear factor of activated T cells (NFAT) , a family of transcription factors identified in activated T cells . The NFAT family includes NFAT1, NFAT2, and NFAT4, which play crucial roles in T cell activation .

Mode of Action

The compound interacts with its targets by inhibiting the calcineurin-NFAT signaling pathway . Upon T cell receptor and costimulatory signaling, most NFAT proteins are controlled by calcium influx, which results in an increase of IL-2 and IL-2 receptor . Calcineurin, a serine/threonine protein phosphatase regulated by Ca2+ and calmodulin, dephosphorylates multiple serine residues in NFATs, resulting in their translocation into the nucleus . NFAT Inhibitor-2 blocks this process, thereby inhibiting the activation of NFAT.

Biochemical Pathways

The NFAT family proteins are involved in the function of lineage-specific transcription factors during the differentiation of T helper 1 (Th1), Th2, Th17, regulatory T (Treg), and follicular helper T cells (Tfh) . They regulate Th cell signature gene expressions by direct binding on the promoter region of target genes . By inhibiting NFAT, the compound affects these biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that nfat is the pharmacological target of immunosuppressants cyclosporine and tacrolimus , suggesting that similar pharmacokinetic properties might apply to NFAT Inhibitor-2.

Result of Action

The inhibition of NFAT by NFAT Inhibitor-2 leads to a decrease in the expression of interleukin-2 (IL-2) and the IL-2 receptor . This results in a decrease in T cell activation, affecting the differentiation of various T cell types . For instance, CD4-specific Nfat2-deficient mice showed reduced levels of RORγt, a master transcription regulator of Th17, as well as a reduction in IL-17A, IL-17F, and IL-21 production .

Action Environment

It’s known that the functions of nfat proteins can be influenced by other signaling pathways . For example, NFAT proteins can integrate calcium signaling with other signaling pathways, which can affect their function . Therefore, it’s plausible that environmental factors that affect these signaling pathways could also influence the action of NFAT Inhibitor-2.

properties

IUPAC Name |

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methoxyphenyl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O4S/c1-14-3-7-17(12-20(14)24)26-22(27)16-6-10-19(23)21(11-16)31(28,29)25-13-15-4-8-18(30-2)9-5-15/h3-12,25H,13H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILNVCFXMNSVLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804030.png)

![N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2804033.png)

![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid](/img/structure/B2804036.png)

![5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2804037.png)

![2-bromo-N-{[6-(cyclopentyloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2804041.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2804043.png)

![4-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2804046.png)